(4E)-3-(Chloromethyl)-4-(1H-indol-6-ylmethylene)-isoxazol-5(4H)-one
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Overview
Description
(4E)-3-(Chloromethyl)-4-(1H-indol-6-ylmethylene)-isoxazol-5(4H)-one is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group, an indole moiety, and a methylene bridge, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(Chloromethyl)-4-(1H-indol-6-ylmethylene)-isoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Attachment of the Indole Moiety: The indole moiety can be introduced through a condensation reaction between an indole derivative and the isoxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the isoxazole ring or the chloromethyl group, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the chloromethyl group under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced isoxazole or chloromethyl analogs.
Substitution: Substituted derivatives with various functional groups replacing the chloromethyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and isoxazole moieties.
Medicine: Potential therapeutic applications due to its bioactive properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-3-(Chloromethyl)-4-(1H-indol-6-ylmethylene)-isoxazol-5(4H)-one involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The indole moiety is known to interact with various biological targets, while the isoxazole ring can modulate the compound’s reactivity and binding affinity. The chloromethyl group may facilitate covalent binding to target proteins, enhancing the compound’s potency and specificity.
Comparison with Similar Compounds
Similar Compounds
(4E)-3-(Bromomethyl)-4-(1H-indol-6-ylmethylene)-isoxazol-5(4H)-one: Similar structure with a bromomethyl group instead of a chloromethyl group.
(4E)-3-(Hydroxymethyl)-4-(1H-indol-6-ylmethylene)-isoxazol-5(4H)-one: Similar structure with a hydroxymethyl group instead of a chloromethyl group.
(4E)-3-(Methyl)-4-(1H-indol-6-ylmethylene)-isoxazol-5(4H)-one: Similar structure with a methyl group instead of a chloromethyl group.
Uniqueness
(4E)-3-(Chloromethyl)-4-(1H-indol-6-ylmethylene)-isoxazol-5(4H)-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent binding to biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H9ClN2O2 |
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Molecular Weight |
260.67 g/mol |
IUPAC Name |
3-(chloromethyl)-4-[(E)-indol-6-ylidenemethyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-12-10(13(17)18-16-12)5-8-1-2-9-3-4-15-11(9)6-8/h1-6,16H,7H2/b8-5+ |
InChI Key |
QFKKPDIGLMWYIE-VMPITWQZSA-N |
Isomeric SMILES |
C1=C/C(=C\C2=C(NOC2=O)CCl)/C=C3C1=CC=N3 |
Canonical SMILES |
C1=CC(=CC2=C(NOC2=O)CCl)C=C3C1=CC=N3 |
Origin of Product |
United States |
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